molecular formula C67H124N6O14S B12305053 Pam3-cys-ser-ser-asn-ala-OH

Pam3-cys-ser-ser-asn-ala-OH

Cat. No.: B12305053
M. Wt: 1269.8 g/mol
InChI Key: LXPAYSRLFXJBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pam3-cys-ser-ser-asn-ala-OH, also known as tripalmitoyl pentapeptide, is a synthetic bacterial lipopeptide. It is composed of a sequence of amino acids: cysteine, serine, serine, asparagine, and alanine, with three palmitoyl groups attached to the cysteine residue. This compound is known for its ability to mimic bacterial lipoproteins and activate the immune system through Toll-like receptor 2 (TLR2).

Preparation Methods

Synthetic Routes and Reaction Conditions

Pam3-cys-ser-ser-asn-ala-OH is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The palmitoyl groups are introduced through acylation reactions with palmitic acid. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.

Chemical Reactions Analysis

Types of Reactions

Pam3-cys-ser-ser-asn-ala-OH undergoes various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The palmitoyl groups can be substituted with other fatty acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fatty acids in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Disulfide-linked dimers or higher-order structures.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptides with different fatty acid chains.

Mechanism of Action

Pam3-cys-ser-ser-asn-ala-OH exerts its effects by binding to Toll-like receptor 2 (TLR2) on the surface of immune cells. This binding activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-12 (IL-12), and interleukin-10 (IL-10) . The activation of these pathways enhances the immune response against pathogens and can modulate the immunogenicity of vaccines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pam3-cys-ser-ser-asn-ala-OH is unique due to its three palmitoyl groups, which provide a stronger and more sustained activation of TLR2 compared to similar compounds. This makes it particularly effective as an adjuvant in vaccine formulations and in studies of TLR2-mediated immune responses.

Properties

IUPAC Name

2-[[4-amino-2-[[2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPAYSRLFXJBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H124N6O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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